molecular formula C27H17ClFN3O B11531843 (1S,2R,3aR)-2-(2-chlorophenyl)-7-fluoro-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

(1S,2R,3aR)-2-(2-chlorophenyl)-7-fluoro-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B11531843
M. Wt: 453.9 g/mol
InChI Key: NVXOKMDYLFXBHI-SDHSZQHLSA-N
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Description

1-BENZOYL-2-(2-CHLOROPHENYL)-7-FLUORO-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is a complex organic compound that belongs to the class of pyrroloquinoline derivatives

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-BENZOYL-2-(2-CHLOROPHENYL)-7-FLUORO-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted pyrroloquinoline compounds .

Scientific Research Applications

1-BENZOYL-2-(2-CHLOROPHENYL)-7-FLUORO-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZOYL-2-(2-CHLOROPHENYL)-7-FLUORO-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE involves its interaction with specific molecular targets. These interactions can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C27H17ClFN3O

Molecular Weight

453.9 g/mol

IUPAC Name

(1S,2R,3aR)-1-benzoyl-2-(2-chlorophenyl)-7-fluoro-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C27H17ClFN3O/c28-21-9-5-4-8-20(21)24-25(26(33)17-6-2-1-3-7-17)32-22-12-11-19(29)14-18(22)10-13-23(32)27(24,15-30)16-31/h1-14,23-25H/t23-,24-,25+/m1/s1

InChI Key

NVXOKMDYLFXBHI-SDHSZQHLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)[C@@H]2[C@H](C([C@@H]3N2C4=C(C=C3)C=C(C=C4)F)(C#N)C#N)C5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=C(C=C3)C=C(C=C4)F)(C#N)C#N)C5=CC=CC=C5Cl

Origin of Product

United States

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